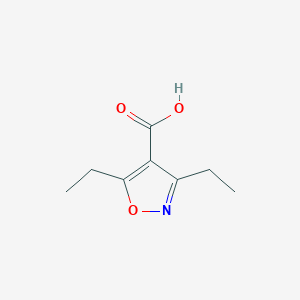

3,5-Diethylisoxazole-4-carboxylic acid

Description

BenchChem offers high-quality 3,5-Diethylisoxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Diethylisoxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-diethyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-5-7(8(10)11)6(4-2)12-9-5/h3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZLCWBWUXIGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374236 | |

| Record name | 3,5-Diethyl-isoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216700-85-5 | |

| Record name | 3,5-Diethyl-isoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structural Properties of 3,5-Diethylisoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and chemical properties of 3,5-Diethylisoxazole-4-carboxylic acid. Due to the limited availability of specific experimental data for this compound, this guide also includes data for the closely related analog, 3,5-dimethylisoxazole-4-carboxylic acid, to provide a comparative context and predictive insights.

Chemical Identity and Physical Properties

3,5-Diethylisoxazole-4-carboxylic acid is a disubstituted isoxazole (B147169) derivative. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The structural properties of this compound are pivotal for its potential applications in medicinal chemistry and materials science.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value for 3,5-Diethylisoxazole-4-carboxylic acid | Value for 3,5-Dimethylisoxazole-4-carboxylic acid |

| CAS Number | 216700-85-5[1] | 2510-36-3[2][3][4] |

| Molecular Formula | C8H11NO3[1] | C6H7NO3[2][3][4] |

| Molecular Weight | 169.18 g/mol [1] | 141.12 g/mol [2] |

| IUPAC Name | 3,5-diethylisoxazole-4-carboxylic acid | 3,5-dimethyl-1,2-oxazole-4-carboxylic acid[2] |

| Canonical SMILES | CCC1=C(C(=NO1)CC)C(=O)O | CC1=C(C(=NO1)C)C(=O)O[2] |

| InChI Key | Not available | IJEUISLJVBUNRE-UHFFFAOYSA-N[2][3][4] |

Table 2: Physicochemical Properties (Experimental and Predicted)

| Property | Value for 3,5-Diethylisoxazole-4-carboxylic acid (Predicted/Unavailable) | Value for 3,5-Dimethylisoxazole-4-carboxylic acid (Experimental/Predicted) |

| Melting Point | Not available | 141-145 °C[5] |

| Boiling Point | Not available | 258.14 °C (rough estimate)[5] |

| Solubility | Not available | Soluble in Methanol[5] |

| pKa | Not available | 2.53 ± 0.32 (Predicted)[5] |

| XlogP | Not available | 0.7[2] |

Spectroscopic Data

For 3,5-Dimethylisoxazole-4-carboxylic acid:

-

¹H NMR (300 MHz, CDCl₃): δ 2.72 (s, 3H), 2.49 (s, 3H).[6] This spectrum shows two singlets corresponding to the two methyl groups attached to the isoxazole ring. For the diethyl analog, one would expect to see triplets and quartets for the ethyl groups.

-

Mass Spectrometry (GC-MS): The mass spectrum of the dimethyl analog shows a molecular ion peak at m/z 141.[2][4] For the diethyl analog, the molecular ion peak would be expected at m/z 169.

-

Infrared (IR) Spectroscopy: IR spectra are available for the dimethyl analog, which would show characteristic peaks for the carboxylic acid O-H and C=O stretching, as well as C-N and C-O stretching from the isoxazole ring.[2][3]

Synthesis and Reactivity

3,5-disubstituted-4-isoxazolecarboxylic acids are typically synthesized via the hydrolysis of their corresponding esters. A general synthetic route is outlined below.

Experimental Protocol: General Synthesis of Ethyl 3,5-Disubstituted-4-isoxazolecarboxylates

This procedure illustrates a general method for preparing a wide range of 3,5-disubstituted-4-isoxazolecarboxylic esters, which can then be hydrolyzed to the corresponding carboxylic acids.[7]

-

Reaction Setup: A solution of an appropriate ethyl β-aminocrotonate derivative (1.00 mole), a primary nitroalkane (e.g., 1-nitropropane (B105015) for the 3-ethyl derivative, 1.29 mole), and triethylamine (B128534) (400 ml) in chloroform (B151607) (1 L) is placed in a three-necked flask equipped with a dropping funnel and a gas inlet tube. The flask is cooled in an ice bath under a nitrogen atmosphere.

-

Addition of Reagent: A solution of phosphorus oxychloride (1.11 mole) in chloroform (200 ml) is added slowly from the dropping funnel while stirring.

-

Reaction: After the addition is complete (approximately 3 hours), the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 15 hours.

-

Workup: The reaction mixture is washed with cold water, followed by 6 N hydrochloric acid to remove amine bases. The chloroform layer is then washed with 5% aqueous sodium hydroxide (B78521) and saturated brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed using a rotary evaporator, and the product is distilled under vacuum to yield the ethyl 3,5-disubstituted-4-isoxazolecarboxylate.

Experimental Protocol: Hydrolysis to 3,5-Disubstituted-4-isoxazolecarboxylic Acid

This protocol is adapted from the synthesis of 3,5-dimethylisoxazole-4-carboxylic acid and can be applied to the ethyl ester of 3,5-diethylisoxazole-4-carboxylic acid.[6]

-

Reaction Setup: To a mixture of the ethyl 3,5-disubstituted-4-isoxazolecarboxylate (e.g., ethyl 3,5-diethylisoxazole-4-carboxylate, 14 mmol) in a solution of tetrahydrofuran (B95107) (THF, 8 mL) and methanol (B129727) (MeOH, 8 mL), an aqueous solution of 5 N sodium hydroxide (NaOH) (8.5 mL) is added.

-

Reaction: The reaction mixture is stirred at room temperature for 8 hours.

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then acidified with 6 N aqueous hydrochloric acid (HCl) to a pH of 2.

-

Isolation: The precipitated white solid product is filtered, washed with water, and dried to afford the 3,5-disubstituted-4-isoxazolecarboxylic acid.

Logical Workflow for Synthesis

The following diagram illustrates the general synthetic pathway for 3,5-disubstituted-4-isoxazolecarboxylic acids.

Caption: General synthetic workflow for 3,5-disubstituted-4-isoxazolecarboxylic acids.

Potential Applications

While specific applications for 3,5-Diethylisoxazole-4-carboxylic acid are not widely documented, isoxazole derivatives, in general, are of significant interest in medicinal chemistry. The isoxazole scaffold is present in several approved drugs and is explored for various therapeutic areas. The dimethyl analog, 3,5-dimethylisoxazole-4-carboxylic acid, is utilized as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs, as well as in agricultural chemistry for creating herbicides and fungicides.[8] It is plausible that the diethyl derivative could serve as a valuable building block in similar applications, potentially offering modified pharmacokinetic or pharmacodynamic properties.

Conclusion

3,5-Diethylisoxazole-4-carboxylic acid is a chemical entity with potential for further exploration in drug discovery and materials science. While detailed experimental data is currently sparse, this guide provides foundational information based on its chemical identity and the well-characterized analog, 3,5-dimethylisoxazole-4-carboxylic acid. The provided synthetic protocols offer a viable route for its preparation, enabling further research into its properties and applications. Researchers are encouraged to perform detailed characterization to fully elucidate the structural and chemical properties of this compound.

References

- 1. scbt.com [scbt.com]

- 2. 3,5-Dimethylisoxazole-4-carboxylic acid | C6H7NO3 | CID 75636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Dimethylisoxazole-4-carboxylic acid [webbook.nist.gov]

- 4. 3,5-Dimethylisoxazole-4-carboxylic acid [webbook.nist.gov]

- 5. Cas 2510-36-3,3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID | lookchem [lookchem.com]

- 6. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemimpex.com [chemimpex.com]

Synthesis of 3,5-Diethylisoxazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, plausible synthetic pathway for 3,5-diethylisoxazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The proposed synthesis is based on established and well-documented methodologies for structurally analogous isoxazole (B147169) derivatives, ensuring a high probability of success. This document outlines a two-step process commencing with the regioselective synthesis of an ester precursor, ethyl 3,5-diethylisoxazole-4-carboxylate, followed by its hydrolysis to the target carboxylic acid.

Core Synthesis Pathway

The synthesis of 3,5-diethylisoxazole-4-carboxylic acid can be efficiently achieved through a two-step reaction sequence. The first step involves a 1,3-dipolar cycloaddition reaction to form the isoxazole ring with the desired substituents and an ester group at the 4-position. The subsequent step is a straightforward ester hydrolysis to yield the final carboxylic acid. This method is advantageous due to its high regioselectivity, which avoids the formation of positional isomers that can be challenging to separate.

Step 1: Synthesis of Ethyl 3,5-diethylisoxazole-4-carboxylate

The initial step focuses on the construction of the 3,5-diethylisoxazole ring system. This is accomplished through the reaction of a nitrile oxide, generated in situ from 1-nitropropane (B105015), with an enamine, ethyl 3-(pyrrolidin-1-yl)pent-2-enoate. The enamine is typically prepared from the condensation of ethyl 3-oxopentanoate (B1256331) and pyrrolidine (B122466). The 1,3-dipolar cycloaddition of the nitrile oxide to the enamine is highly selective and yields the desired ethyl 3,5-diethylisoxazole-4-carboxylate.

Step 2: Hydrolysis to 3,5-Diethylisoxazole-4-carboxylic acid

The final step involves the hydrolysis of the ethyl ester group of ethyl 3,5-diethylisoxazole-4-carboxylate to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions, for example, by using sodium hydroxide (B78521) in a mixture of solvents like tetrahydrofuran (B95107), methanol (B129727), and water. Subsequent acidification of the reaction mixture precipitates the desired 3,5-diethylisoxazole-4-carboxylic acid, which can then be isolated by filtration.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of 3,5-diethylisoxazole-4-carboxylic acid, based on reported yields for analogous compounds.

| Step | Product | Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Expected Yield |

| 1a | Ethyl 3-(pyrrolidin-1-yl)pent-2-enoate | Ethyl 3-oxopentanoate, Pyrrolidine | - | Benzene (B151609) | 45 min | Reflux | ~98% |

| 1b | Ethyl 3,5-diethylisoxazole-4-carboxylate | Ethyl 3-(pyrrolidin-1-yl)pent-2-enoate, 1-Nitropropane | Phosphorus oxychloride, Triethylamine (B128534) | Chloroform (B151607) | 18 h | 0°C to RT | 68-71% |

| 2 | 3,5-Diethylisoxazole-4-carboxylic acid | Ethyl 3,5-diethylisoxazole-4-carboxylate | Sodium hydroxide, Hydrochloric acid | THF, Methanol, Water | 8 h | Room Temperature | ~94% |

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of 3,5-diethylisoxazole-4-carboxylic acid. These protocols are adapted from established procedures for similar molecules.[1][2]

Step 1a: Synthesis of Ethyl 3-(pyrrolidin-1-yl)pent-2-enoate

-

To a solution of ethyl 3-oxopentanoate (1.00 mole) and pyrrolidine (1.00 mole) in 400 ml of benzene in a 1-liter round-bottom flask, fit a Dean-Stark apparatus.

-

Place the reaction mixture under a nitrogen atmosphere and heat to a vigorous reflux for 45 minutes, or until the theoretical amount of water (18 ml) has been collected.

-

Remove the benzene by rotary evaporation to yield ethyl 3-(pyrrolidin-1-yl)pent-2-enoate. The product is typically of high purity and can be used in the next step without further purification.

Step 1b: Synthesis of Ethyl 3,5-diethylisoxazole-4-carboxylate

-

In a 5-liter, three-necked flask equipped with a dropping funnel and a gas inlet tube, dissolve ethyl 3-(pyrrolidin-1-yl)pent-2-enoate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine (400 ml) in 1 liter of chloroform.

-

Cool the flask in an ice bath and maintain a nitrogen atmosphere.

-

While stirring, slowly add a solution of phosphorus oxychloride (1.11 mole) in 200 ml of chloroform from the dropping funnel over 3 hours.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 15 hours.

-

Pour the reaction mixture into a separatory funnel and wash with 1 liter of cold water.

-

Wash the chloroform layer with 6 N hydrochloric acid until the aqueous wash remains acidic.

-

Subsequently, wash the chloroform layer with 5% aqueous sodium hydroxide and then with saturated brine.

-

Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Distill the crude product under vacuum to yield pure ethyl 3,5-diethylisoxazole-4-carboxylate.

Step 2: Synthesis of 3,5-Diethylisoxazole-4-carboxylic acid

-

In a round-bottom flask, dissolve ethyl 3,5-diethylisoxazole-4-carboxylate (e.g., 14 mmol) in a mixture of tetrahydrofuran (8 mL) and methanol (8 mL).[1]

-

To this solution, add an aqueous solution of 5 N sodium hydroxide (8.5 mL).[1]

-

Stir the reaction mixture at room temperature for 8 hours.[1]

-

After the reaction is complete, remove the solvents by distillation under reduced pressure.[1]

-

Acidify the remaining aqueous solution to a pH of 2 with 6 N aqueous hydrochloric acid.[1]

-

The precipitated white solid product, 3,5-diethylisoxazole-4-carboxylic acid, is then collected by filtration, washed with water, and dried.[1]

Synthesis Pathway Visualization

The following diagram illustrates the proposed synthetic workflow for 3,5-diethylisoxazole-4-carboxylic acid.

Caption: Proposed synthesis pathway for 3,5-diethylisoxazole-4-carboxylic acid.

References

A Technical Guide to 3,5-Dimethylisoxazole-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial request specified "3,5-Diethylisoxazole-4-carboxylic acid." However, extensive database searches yielded no CAS number or significant body of research for this diethyl derivative. In contrast, "3,5-Dimethylisoxazole-4-carboxylic acid" is a well-documented compound with established roles in medicinal chemistry. This guide will therefore focus on the latter, assuming a typographical error in the original query.

This technical guide provides a comprehensive overview of 3,5-Dimethylisoxazole-4-carboxylic acid, a key heterocyclic building block in modern drug discovery. It details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and explores its application in the development of novel therapeutics, including its role as a scaffold for potent enzyme inhibitors.

Compound Identification and Properties

3,5-Dimethylisoxazole-4-carboxylic acid is a versatile intermediate used in the synthesis of a wide range of biologically active molecules.[1] Its isoxazole (B147169) core is a recognized pharmacophore, contributing to the stability and binding capabilities of derivative compounds.[1]

Table 1: Physicochemical Properties of 3,5-Dimethylisoxazole-4-carboxylic acid

| Property | Value | Reference |

| CAS Number | 2510-36-3 | [2] |

| Molecular Formula | C₆H₇NO₃ | [2] |

| Molecular Weight | 141.12 g/mol | [2] |

| IUPAC Name | 3,5-dimethyl-1,2-oxazole-4-carboxylic acid | [2] |

| Appearance | White to cream or light brown crystalline powder | [3] |

| Melting Point | 139-145 °C | [3] |

| Solubility | Soluble in methanol (B129727) | N/A |

| Purity (Typical) | >97.5% (Aqueous acid-base Titration) | [3] |

| InChI Key | IJEUISLJVBUNRE-UHFFFAOYSA-N | [2] |

| SMILES | CC1=C(C(=O)O)C(=NO1)C | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of the title compound and its precursors are crucial for researchers. The following protocols are based on established literature procedures.

The most common laboratory-scale synthesis involves the hydrolysis of its corresponding ethyl ester.[4]

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 3,5-dimethyl-4-isoxazolecarboxylate (1.0 eq, e.g., 2.4 g, 14 mmol) in a mixture of tetrahydrofuran (B95107) (THF, 3.3 mL/g) and methanol (MeOH, 3.3 mL/g).

-

Hydrolysis: To the stirred solution, add an aqueous solution of 5 N sodium hydroxide (B78521) (NaOH) (2.5 eq, e.g., 8.5 mL).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, remove the organic solvents (THF and MeOH) by distillation under reduced pressure.

-

Acidification: Cool the remaining aqueous solution and acidify to a pH of 2 using 6 N aqueous hydrochloric acid (HCl). A white precipitate will form.

-

Isolation and Purification: Filter the precipitated white solid, wash thoroughly with cold water, and dry under vacuum to afford 3,5-dimethylisoxazole-4-carboxylic acid.

-

Characterization: Confirm the structure of the product using ¹H NMR spectroscopy. A typical yield is around 94%.[4]

A general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters involves the 1,3-dipolar cycloaddition of a nitrile oxide intermediate to an enamine.[5]

Protocol:

-

Reaction Setup: In a 5-L, three-necked flask fitted with a dropping funnel and a gas inlet tube, dissolve ethyl β-pyrrolidinocrotonate (1.0 eq, 183 g) and 1-nitropropane (B105015) (1.29 eq, 115 g) in triethylamine (B128534) (400 mL) and chloroform (B151607) (1 L).

-

Cooling: Cool the flask in an ice bath and maintain a nitrogen atmosphere.

-

Reagent Addition: While stirring magnetically, slowly add a solution of phosphorus oxychloride (1.11 eq, 170 g) in chloroform (200 mL) from the dropping funnel over 3 hours.

-

Reaction: After addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and continue stirring for an additional 15 hours.

-

Aqueous Work-up: Pour the reaction mixture into a separatory funnel and wash with cold water (1 L).

-

Extraction: Wash the chloroform layer with 6 N HCl until the aqueous wash remains acidic. Subsequently, wash with 5% aqueous NaOH and then with saturated brine.

-

Isolation: Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent with a rotary evaporator.

-

Purification: Distill the product under vacuum to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. A similar procedure using the appropriate starting materials yields ethyl 3,5-dimethylisoxazole-4-carboxylate.

Applications in Drug Development

The 3,5-dimethylisoxazole (B1293586) scaffold is a privileged structure in medicinal chemistry, serving as a core component in the design of targeted inhibitors for various diseases.[6]

Derivatives of 3,5-dimethylisoxazole have been successfully designed as potent inhibitors of Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4.[7] BRD4 is a key epigenetic reader that regulates the transcription of oncogenes like c-Myc, making it a prime target in cancer therapy.[7]

Table 2: In Vitro Activity of a Lead 3,5-Dimethylisoxazole Derivative (Compound 11h)

| Assay Type | Target/Cell Line | IC₅₀ Value | Reference |

| Biochemical Assay | BRD4(1) | 27.0 nM | [7] |

| Biochemical Assay | BRD4(2) | 180 nM | [7] |

| Cell Proliferation Assay | HL-60 (Leukemia) | 0.120 µM | [7] |

| Cell Proliferation Assay | MV4-11 (Leukemia) | 0.09 µM | [7] |

The data indicates that derivatives can exhibit potent and selective inhibition of BRD4, leading to anti-proliferative effects in cancer cell lines.[7]

Amide derivatives of 3,5-dimethylisoxazole-4-carboxylic acid have been identified as potent and CNS-penetrant histamine (B1213489) H₃ (H₃R) receptor antagonists/inverse agonists.[8] These compounds show potential therapeutic utility as anti-depressive agents, demonstrating activity in preclinical models like the forced-swimming test.[8]

The 3,5-dimethylisoxazole moiety itself has been identified as a novel bioisostere for acetyl-lysine.[9] This allows it to mimic the acetylated lysine (B10760008) side chain of histones, enabling it to bind to the active site of bromodomains and displace them from chromatin, thus modulating gene transcription.[9] This fundamental discovery underpins its use in developing inhibitors for epigenetic targets like BRD4.

Conclusion

3,5-Dimethylisoxazole-4-carboxylic acid is a cornerstone building block for medicinal chemists and researchers in drug development. Its robust synthesis, stable core, and proven utility as a pharmacophore and acetyl-lysine mimetic make it an invaluable starting point for designing potent and selective inhibitors. The successful development of its derivatives as BRD4 inhibitors and H₃R antagonists highlights the broad therapeutic potential of this chemical scaffold. Continued exploration of this moiety is likely to yield further novel therapeutic agents for a range of diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,5-Dimethylisoxazole-4-carboxylic acid | C6H7NO3 | CID 75636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Dimethylisoxazole-4-carboxylic acid, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3,5-Dimethylisoxazole-4-carboxylic acid | 2510-36-3 | Benchchem [benchchem.com]

- 7. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Navigating the Synthesis and Properties of 3,5-Diethylisoxazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical and chemical properties of 3,5-Diethylisoxazole-4-carboxylic acid. Direct experimental data for this specific compound is notably scarce in publicly accessible literature. Consequently, this document provides a comprehensive overview of a likely synthetic pathway, including detailed experimental protocols adapted from established methods for analogous 3,5-disubstituted isoxazoles. To serve as a valuable reference for researchers, a summary of the physical and chemical properties of the closely related and well-documented compound, 3,5-dimethylisoxazole-4-carboxylic acid, is presented. This guide aims to equip researchers with the foundational knowledge required to synthesize, purify, and characterize 3,5-Diethylisoxazole-4-carboxylic acid for further investigation.

Introduction

The isoxazole (B147169) ring is a privileged scaffold in medicinal chemistry and drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The 3,5-disubstituted-4-carboxylic acid isoxazoles, in particular, are key intermediates in the synthesis of various pharmacologically active compounds. While the properties of the dimethyl analog (3,5-dimethylisoxazole-4-carboxylic acid) are well-documented, specific data regarding the 3,5-diethyl derivative remains elusive. This guide provides a proposed synthetic route and comparative data to facilitate research into this novel compound.

Proposed Synthesis of 3,5-Diethylisoxazole-4-carboxylic Acid

A general and effective method for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic acids involves a two-step process: the formation of the corresponding ethyl ester, followed by its hydrolysis to the carboxylic acid.[1]

General Synthetic Workflow

The synthesis commences with the reaction of an appropriate enamine with a nitroalkane in the presence of a dehydrating agent to form the ethyl 3,5-dialkylisoxazole-4-carboxylate. This ester is then subjected to basic hydrolysis to yield the desired 3,5-dialkylisoxazole-4-carboxylic acid.

Caption: General workflow for the synthesis of 3,5-disubstituted isoxazole-4-carboxylic acids.

Experimental Protocols

The following protocols are adapted from a general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters and their corresponding acids.[1]

Protocol 2.2.1: Synthesis of Ethyl 3,5-diethylisoxazole-4-carboxylate (Proposed)

This procedure is adapted from the synthesis of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[1]

-

Reactants:

-

Ethyl β-pyrrolidinopentanoate (derived from ethyl 3-oxopentanoate (B1256331) and pyrrolidine)

-

1-Nitropropane

-

Phosphorus oxychloride

-

Chloroform

-

-

Procedure:

-

Dissolve ethyl β-pyrrolidinopentanoate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine (400 ml) in 1 L of chloroform in a 5-L, three-necked flask equipped with a dropping funnel and a gas-inlet tube.

-

Cool the flask in an ice bath and establish a nitrogen atmosphere.

-

While stirring magnetically, slowly add a solution of phosphorus oxychloride (1.11 mole) in 200 ml of chloroform from the dropping funnel.

-

After the addition is complete (approximately 3 hours), remove the ice bath and continue stirring for an additional 15 hours at room temperature.

-

Pour the reaction mixture into a 4-L separatory funnel and wash with 1 L of cold water.

-

Wash the chloroform layer with 6 N hydrochloric acid until the aqueous wash remains acidic.

-

Successively wash the chloroform extracts with 5% aqueous sodium hydroxide and saturated brine.

-

Dry the chloroform layer over anhydrous magnesium sulfate (B86663) and filter.

-

Remove the solvent using a rotary evaporator.

-

Distill the product under vacuum to yield ethyl 3,5-diethylisoxazole-4-carboxylate.

-

Protocol 2.2.2: Hydrolysis to 3,5-Diethylisoxazole-4-carboxylic Acid (Proposed)

This protocol is adapted from the hydrolysis of ethyl 3,5-dimethylisoxazole-4-carboxylate.

-

Reactants:

-

Ethyl 3,5-diethylisoxazole-4-carboxylate

-

Sodium hydroxide

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Hydrochloric acid

-

-

Procedure:

-

To a mixture of ethyl 3,5-diethylisoxazole-4-carboxylate in THF and MeOH, add an aqueous solution of 5 N sodium hydroxide.

-

Stir the reaction mixture at room temperature for 8 hours.

-

Upon completion, remove the solvents by distillation under reduced pressure.

-

Acidify the remaining aqueous solution with 6 N aqueous hydrochloric acid to a pH of 2.

-

Filter the precipitated white solid product, wash with water, and dry to afford 3,5-Diethylisoxazole-4-carboxylic acid.

-

Physical and Chemical Properties

As of the date of this publication, specific experimental data for 3,5-Diethylisoxazole-4-carboxylic acid is not available in surveyed databases. For the benefit of researchers, the known properties of the closely related analog, 3,5-dimethylisoxazole-4-carboxylic acid, are provided below as a point of reference.

Disclaimer: The following data pertains to 3,5-dimethylisoxazole-4-carboxylic acid (CAS: 2510-36-3) and is intended for comparative purposes only.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO₃ | [2] |

| Molecular Weight | 141.12 g/mol | [2] |

| Appearance | White to light beige crystalline powder | [3] |

| Melting Point | 141-145 °C | [3][4] |

| Boiling Point | 258.14 °C (rough estimate) | [4] |

| Solubility | Soluble in Methanol | [4] |

| pKa | 2.53 ± 0.32 (Predicted) | [4] |

| Density | 1.3710 g/cm³ (rough estimate) | [4] |

| Refractive Index | 1.4890 (estimate) | [4] |

Spectroscopic Data

No specific spectroscopic data for 3,5-Diethylisoxazole-4-carboxylic acid has been found. For the reference compound, 3,5-dimethylisoxazole-4-carboxylic acid, ¹H NMR data has been reported as follows:

-

¹H NMR (300 MHz, CDCl₃): δ 2.72 (s, 3H), 2.49 (s, 3H).

Conclusion

While 3,5-Diethylisoxazole-4-carboxylic acid is a structurally plausible compound, it is not well-characterized in the existing scientific literature. This guide provides a robust, proposed synthetic pathway based on established methodologies for similar isoxazole derivatives, intended to empower researchers to synthesize and characterize this compound. The included data for the dimethyl analog serves as a useful benchmark for predicting the properties and behavior of the diethyl variant. Further experimental investigation is necessary to fully elucidate the physical, chemical, and potential biological properties of 3,5-Diethylisoxazole-4-carboxylic acid.

References

The Multifaceted Biological Activities of Isoxazole Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole (B147169) scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. The incorporation of a carboxylic acid moiety, or its derivatives, onto this privileged structure gives rise to a class of compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, anti-inflammatory, and antimicrobial properties of isoxazole carboxylic acids and their derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity of Isoxazole Carboxylic Acid Derivatives

Isoxazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

Quantitative Anticancer Activity Data

The anticancer efficacy of isoxazole carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the in vitro cytotoxic activity of representative compounds against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2a | Colo205 (Colon) | 9.179 | [1] |

| HepG2 (Liver) | 7.55 | [1] | |

| B16F1 (Melanoma) | >100 | [1] | |

| HeLa (Cervical) | 40.85 | [1] | |

| 2e | B16F1 (Melanoma) | 0.079 | [1] |

| A13 | COX-2 | 0.013 | [2] |

| B2 | COX-2 | - | [2] |

| Compound 15 | NCI-H522 (Lung) | 2.04 | |

| OVCAR-3 (Ovarian) | 4.31 | ||

| SF-295 (CNS) | 4.38 | ||

| UACC-62 (Melanoma) | 4.48 | ||

| 786-0 (Renal) | 4.58 | ||

| MCF7 (Breast) | 4.81 | ||

| NCI-H460 (Lung) | 4.85 | ||

| PC-3 (Prostate) | 4.93 | ||

| OVCAR-4 (Ovarian) | 5.12 | ||

| K-562 (Leukemia) | 5.2 |

Key Signaling Pathway: VEGFR-2

Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2 are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][4] Isoxazole derivatives have been shown to inhibit VEGFR-2, thereby disrupting downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[4][5]

Caption: VEGFR-2 Signaling Pathway in Angiogenesis.

Experimental Protocols

The MTS assay is a colorimetric method to assess cell viability.

Principle: The tetrazolium salt MTS is reduced by viable cells to a colored formazan (B1609692) product that is soluble in cell culture media. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoxazole carboxylic acid derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2. A decrease in ATP consumption indicates inhibition of the kinase.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer containing ATP and a suitable VEGFR-2 substrate.

-

Compound Addition: Add the isoxazole carboxylic acid derivatives at various concentrations to the wells of a 96-well plate.

-

Enzyme Addition: Add recombinant human VEGFR-2 enzyme to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that measures the remaining ATP via a luminescent reaction.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

Caption: General Workflow for Anticancer Drug Discovery.

Anti-inflammatory Activity of Isoxazole Carboxylic Acid Derivatives

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Isoxazole carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of isoxazole carboxylic acid derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes, with selectivity for COX-2 being a desirable trait to minimize gastrointestinal side effects.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| A8 | 0.31 | 0.87 | 0.36 | [2] |

| A9 | 0.34 | 0.42 | 0.81 | [2] |

| A13 | 0.064 | 0.013 | 4.92 | [2] |

| B2 | 1.3 | 0.06 | 21.67 | [2] |

| 5b | - | - | - | [6] |

| 5c | - | - | - | [6] |

| 5d | - | - | - | [6] |

Key Signaling Pathway: COX-2 in Inflammation

The cyclooxygenase-2 (COX-2) enzyme is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8][9] Selective inhibition of COX-2 is a major therapeutic strategy for inflammatory disorders.

Caption: The COX-2 Pathway in Inflammation.

Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Principle: The assay typically measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX enzymes. Inhibition is quantified by a reduction in PGE2 levels.

Protocol:

-

Enzyme Preparation: Prepare solutions of purified human or ovine COX-1 and COX-2 enzymes.

-

Compound Incubation: Incubate the enzymes with various concentrations of the isoxazole carboxylic acid derivatives for a short period (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Add arachidonic acid to start the enzymatic reaction.

-

Reaction Termination: After a defined time (e.g., 10 minutes), stop the reaction by adding a quenching agent.

-

PGE2 Quantification: Measure the amount of PGE2 produced using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

This is a widely used animal model to assess the acute anti-inflammatory activity of compounds.[10][11][12][13]

Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.[10][11][12][13]

Protocol:

-

Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week.

-

Compound Administration: Administer the isoxazole carboxylic acid derivatives orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[10][11][12][13]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[10][12][13]

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Antimicrobial Activity of Isoxazole Carboxylic Acid Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Isoxazole carboxylic acid derivatives have shown promising activity against a variety of bacteria and fungi.[14][15][16]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| ISD-2 | S. pyogenus | 12.5 | [14] |

| Aspergilla niger | 12.5 | [14] | |

| ISD-3 | P. aeruginosa | 50 | [14] |

| Aspergilla niger | 12.5 | [14] | |

| ISD-5 | S. aureus | 25 | [14] |

| ISD-6 | E. coli | 25 | [14] |

| P. aeruginosa | 25 | [14] | |

| ISD-9 | P. aeruginosa | 25 | [14] |

| Aspergilla niger | 12.5 | [14] | |

| ISD-10 | P. aeruginosa | 50 | [14] |

| Aspergilla niger | 12.5 | [14] | |

| A8 | P. aeruginosa | 2000 | [2] |

| K. pneumonia | 2000 | [2] | |

| C. albicans | 2000 | [2] | |

| A9 | P. aeruginosa | 2000 | [2] |

| C. albicans | 2000 | [2] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of the isoxazole carboxylic acid derivatives in a suitable broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Caption: Workflow for MIC Determination by Broth Microdilution.

Conclusion

Isoxazole carboxylic acids and their derivatives represent a versatile and potent class of biologically active molecules. Their demonstrated efficacy in anticancer, anti-inflammatory, and antimicrobial assays highlights their potential as lead compounds for the development of new therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic promise of this important chemical scaffold. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on elucidating the detailed molecular mechanisms underlying their diverse biological effects.

References

- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. inotiv.com [inotiv.com]

- 13. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijrrjournal.com [ijrrjournal.com]

The Elusive 3,5-Diethylisoxazole-4-carboxylic Acid: A Technical Guide to a Novel Compound

Foreword

This technical guide addresses the discovery, history, and potential synthesis of 3,5-Diethylisoxazole-4-carboxylic acid. Despite a comprehensive search of scientific literature and chemical databases, no specific information regarding the discovery, synthesis, or biological activity of this particular molecule has been found in publicly available resources. This suggests that 3,5-Diethylisoxazole-4-carboxylic acid is a novel compound that has not been extensively studied or reported.

Therefore, this document provides an in-depth exploration of the foundational chemistry of the isoxazole (B147169) ring system, general methods for the synthesis of analogous 3,5-disubstituted-4-isoxazolecarboxylic acids, and a proposed experimental protocol for the preparation of the target compound. This guide is intended to serve as a valuable resource for researchers and scientists interested in the synthesis and investigation of this and related isoxazole derivatives.

Introduction to the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds and its ability to serve as a versatile synthetic intermediate.[1] The isoxazole core is found in several FDA-approved drugs, highlighting its therapeutic importance.[2]

Historical Context

The chemistry of isoxazoles dates back to the late 19th and early 20th centuries. One of the pioneering figures in this field was Ludwig Claisen, who, in 1903, reported the synthesis of the parent isoxazole ring.[3] A significant advancement in isoxazole synthesis was later made by Quilico and his group through their work on the 1,3-dipolar cycloaddition of nitrile oxides with unsaturated compounds. These foundational studies paved the way for the development of a wide range of synthetic methodologies for accessing substituted isoxazoles.

General Synthetic Strategies for 3,5-Disubstituted-4-Isoxazolecarboxylic Acids

The synthesis of 3,5-disubstituted-4-isoxazolecarboxylic acids and their ester precursors typically follows one of two primary pathways:

-

Condensation of a β-dicarbonyl compound with hydroxylamine (B1172632): This method involves the reaction of a 1,3-dicarbonyl compound or a related synthetic equivalent with hydroxylamine or one of its salts. The nature of the substituents on the β-dicarbonyl starting material dictates the substitution pattern of the resulting isoxazole.

-

1,3-Dipolar cycloaddition of a nitrile oxide with an alkyne: This powerful reaction involves the in-situ generation of a nitrile oxide, which then undergoes a cycloaddition reaction with an alkyne to form the isoxazole ring.[4]

Proposed Synthesis of 3,5-Diethylisoxazole-4-carboxylic acid

Based on established general methods for the synthesis of analogous compounds, a plausible synthetic route to 3,5-Diethylisoxazole-4-carboxylic acid is proposed. This two-step procedure involves the initial synthesis of the ethyl ester derivative followed by its hydrolysis to the target carboxylic acid.

Step 1: Synthesis of Ethyl 3,5-Diethylisoxazole-4-carboxylate

A well-established method for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters involves the reaction of a primary nitroalkane with an enamino ester in the presence of a dehydrating agent like phosphorus oxychloride.[5] The following protocol is adapted from a general procedure for the synthesis of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[6]

Experimental Protocol:

-

Reaction Setup: A 5-liter, three-necked flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas inlet tube. The flask is charged with ethyl β-aminocrotonate (or a suitable diethyl analogue precursor if starting from a different diketone), 1-nitropropane, and triethylamine, all dissolved in chloroform (B151607). The flask is cooled in an ice bath, and the reaction is maintained under a nitrogen atmosphere.

-

Addition of Dehydrating Agent: A solution of phosphorus oxychloride in chloroform is added slowly from the dropping funnel to the stirred reaction mixture. The addition is typically carried out over a period of 3 hours, maintaining the temperature of the reaction mixture near 0°C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. Stirring is continued for an additional 15 hours.

-

Workup: The reaction mixture is poured into a large separatory funnel and washed with cold water. The organic layer is then washed sequentially with 6 N hydrochloric acid, 5% aqueous sodium hydroxide (B78521), and saturated brine. The chloroform layer is dried over anhydrous magnesium sulfate (B86663) and filtered.

-

Purification: The solvent is removed using a rotary evaporator, and the crude product is purified by vacuum distillation to yield ethyl 3,5-diethylisoxazole-4-carboxylate.

Step 2: Hydrolysis to 3,5-Diethylisoxazole-4-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard transformation in organic synthesis.

Experimental Protocol:

-

Reaction Setup: The ethyl 3,5-diethylisoxazole-4-carboxylate is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and methanol.

-

Saponification: An aqueous solution of sodium hydroxide is added to the ester solution, and the mixture is stirred at room temperature for approximately 8 hours.

-

Workup: The organic solvents are removed under reduced pressure. The remaining aqueous solution is acidified with 6 N hydrochloric acid to a pH of 2.

-

Isolation: The precipitated white solid, 3,5-diethylisoxazole-4-carboxylic acid, is collected by filtration, washed with water, and dried.

Physicochemical and Spectroscopic Data (Hypothetical)

While no experimental data for 3,5-Diethylisoxazole-4-carboxylic acid is available, estimations for its key physicochemical properties can be made based on the known data for the closely related 3,5-dimethylisoxazole-4-carboxylic acid.

Table 1: Comparison of Physicochemical Properties

| Property | 3,5-Dimethylisoxazole-4-carboxylic acid[7][8] | 3,5-Diethylisoxazole-4-carboxylic acid (Estimated) |

| CAS Number | 2510-36-3 | Not Available |

| Molecular Formula | C₆H₇NO₃ | C₈H₁₁NO₃ |

| Molecular Weight | 141.12 g/mol | 169.18 g/mol |

| Melting Point | 141 °C | Expected to be in a similar range, potentially slightly lower or higher depending on crystal packing. |

| XlogP | 0.7 | Expected to be higher due to the presence of two additional ethyl groups. |

Potential Biological Activity

The isoxazole ring is a privileged scaffold in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities, including:

-

Anticancer Activity: Some isoxazole derivatives have demonstrated the ability to inhibit the proliferation of cancer cells.[9]

-

Anti-inflammatory Activity: The isoxazole moiety is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[1]

-

Antimicrobial Activity: Various isoxazole derivatives have been investigated for their antibacterial and antifungal properties.[2]

Given the established biological importance of the isoxazole core, 3,5-Diethylisoxazole-4-carboxylic acid represents a novel scaffold for further chemical modification and biological evaluation in drug discovery programs.

Visualizations

Diagram 1: General Synthesis of 3,5-Disubstituted-4-Isoxazolecarboxylic Esters

Caption: Synthetic pathway to 3,5-disubstituted-4-isoxazolecarboxylic esters.

Diagram 2: Hydrolysis to the Carboxylic Acid

Caption: Hydrolysis of the ethyl ester to the final carboxylic acid product.

Conclusion

While 3,5-Diethylisoxazole-4-carboxylic acid remains an uncharacterized compound in the scientific literature, this guide provides a comprehensive overview of the foundational knowledge required for its synthesis and potential investigation. The provided synthetic protocols, based on well-established methodologies for analogous compounds, offer a clear and actionable path for researchers to prepare this novel molecule. The known biological activities of the broader isoxazole class suggest that 3,5-Diethylisoxazole-4-carboxylic acid could be a valuable building block for the development of new therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 3,5-Dimethylisoxazole-4-carboxylic acid | C6H7NO3 | CID 75636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,5-dimethylisoxazole-4-carboxylic acid [stenutz.eu]

- 9. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of 3,5-Disubstituted Isoxazole-4-Carboxylic Acids

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: This document provides a detailed summary of the molecular formula and molecular weight for 3,5-dimethylisoxazole-4-carboxylic acid. Please note that extensive searches for "3,5-diethylisoxazole-4-carboxylic acid" did not yield a compound with that specific name in publicly available chemical databases. The data presented herein pertains to the closely related and commonly referenced dimethyl analogue.

Physicochemical Data

The fundamental molecular properties of 3,5-dimethylisoxazole-4-carboxylic acid are summarized in the table below. This information is critical for experimental design, analytical characterization, and computational modeling.

| Identifier | Value | Citations |

| Chemical Name | 3,5-Dimethylisoxazole-4-carboxylic acid | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₇NO₃ | [1][2][3][6] |

| Molecular Weight | 141.13 g/mol | [1][6] |

| CAS Number | 2510-36-3 | [1][2][3][4][5] |

Experimental Protocols

The determination of the molecular weight and formula of a compound like 3,5-dimethylisoxazole-4-carboxylic acid typically involves the following standard analytical chemistry protocols:

-

Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to deduce the elemental composition and thus the molecular formula.

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Quadrupole).

-

Data Interpretation: The peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) is identified, and its m/z value is used to determine the molecular weight.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule, which confirms the connectivity of the atoms and complements the data from mass spectrometry to verify the molecular formula.

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radio waves to generate NMR spectra.

-

Spectral Analysis: The chemical shifts, integration of signals, and coupling patterns are analyzed to confirm the presence of the methyl groups, the isoxazole (B147169) ring, and the carboxylic acid proton.

-

-

Elemental Analysis: This technique directly measures the percentage composition of carbon, hydrogen, and nitrogen in the sample.

-

Procedure: A small, precisely weighed amount of the sample is combusted in a furnace. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

-

Calculation: The percentage of each element is used to determine the empirical formula, which can then be compared with the proposed molecular formula derived from mass spectrometry.

-

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name and its corresponding molecular formula and weight.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,5-Dimethylisoxazole-4-carboxylic acid | C6H7NO3 | CID 75636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Dimethylisoxazole-4-carboxylic acid, 99% | Fisher Scientific [fishersci.ca]

- 4. 3,5-Dimethylisoxazole-4-carboxylic Acid | 2510-36-3 | TCI Deutschland GmbH [tcichemicals.com]

- 5. 3,5-Dimethylisoxazole-4-carboxylic acid - CAS:2510-36-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. 3,5-dimethylisoxazole-4-carboxylic acid [stenutz.eu]

Potential Research Areas for 3,5-Diethylisoxazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole (B147169) scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] This technical guide explores the potential research avenues for the novel compound, 3,5-Diethylisoxazole-4-carboxylic acid. Drawing upon the established pharmacological profile of the broader isoxazole class, this document outlines potential therapeutic applications in oncology, inflammation, and neurodegenerative diseases. Detailed experimental protocols for in vitro and in vivo evaluation are provided to facilitate further investigation into its biological effects. While specific quantitative data for 3,5-Diethylisoxazole-4-carboxylic acid is not yet available in public literature, this guide presents hypothetical data to illustrate potential outcomes and guide experimental design. The aim is to provide a foundational resource for researchers to unlock the therapeutic potential of this promising molecule.

Introduction

Isoxazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities.[1] These activities include anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1] The structural analogue, 3,5-dimethylisoxazole-4-carboxylic acid, has been utilized as a key intermediate in the synthesis of various pharmaceuticals, including a derivative identified as a histamine (B1213489) H3 receptor antagonist for the potential treatment of depression. Given this precedent, 3,5-Diethylisoxazole-4-carboxylic acid represents a novel and promising candidate for further pharmacological investigation. This guide outlines key research areas, providing detailed methodologies and illustrative data to catalyze its exploration.

Potential Therapeutic Areas and Mechanisms of Action

Based on the known activities of isoxazole derivatives, the following therapeutic areas are proposed for the investigation of 3,5-Diethylisoxazole-4-carboxylic acid.

Anti-Inflammatory Activity

Isoxazole-containing compounds have been shown to exhibit potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators.[2][3] The proposed mechanism of action for 3,5-Diethylisoxazole-4-carboxylic acid could involve the modulation of the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical in the prostaglandin (B15479496) synthesis pathway.[4]

Anticancer Activity

Numerous isoxazole derivatives have demonstrated significant anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of protein kinases, and disruption of microtubule formation.[5][6] Research on 3,5-Diethylisoxazole-4-carboxylic acid could focus on its potential to induce apoptosis in cancer cell lines by modulating key signaling pathways such as the p53 and NF-κB pathways.[5]

Neuroprotective and CNS Activity

The structural similarity to a known histamine H3 (H3R) receptor antagonist suggests that 3,5-Diethylisoxazole-4-carboxylic acid could possess neuroprotective or other central nervous system (CNS) activities. H3R antagonists are being investigated for a range of neurological and psychiatric disorders. Furthermore, some isoxazole derivatives have shown neuroprotective effects in models of neurodegenerative diseases.[7][8]

Data Presentation: Hypothetical In Vitro Activity

The following tables present hypothetical quantitative data for 3,5-Diethylisoxazole-4-carboxylic acid to serve as a benchmark for future experimental studies.

Table 1: Hypothetical Anti-Inflammatory Activity

| Assay | Target | IC₅₀ (µM) |

| COX-1 Inhibition Assay | COX-1 | 15.2 |

| COX-2 Inhibition Assay | COX-2 | 2.5 |

| LPS-induced PGE₂ Production in RAW 264.7 cells | Prostaglandin Synthesis | 5.8 |

Table 2: Hypothetical Anticancer Activity

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 8.9 |

| A549 | Lung Cancer | 12.4 |

| HCT116 | Colon Cancer | 7.1 |

Table 3: Hypothetical Neuroprotective and CNS Activity

| Assay | Target/Model | EC₅₀/IC₅₀ (µM) |

| Histamine H3 Receptor Binding Assay | H3 Receptor | 2.1 (Ki, µM) |

| Glutamate-induced excitotoxicity in primary cortical neurons | Neuroprotection | 9.7 (EC₅₀) |

| Monoamine Oxidase B (MAO-B) Inhibition Assay | MAO-B | 18.3 (IC₅₀) |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the investigation of 3,5-Diethylisoxazole-4-carboxylic acid.

Synthesis of 3,5-Diethylisoxazole-4-carboxylic acid

A general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic acids involves the hydrolysis of the corresponding ethyl ester.[9] The synthesis of the ethyl ester can be achieved through a multi-step reaction starting from appropriate precursors.[10][11][12] A plausible synthetic route is outlined below.

Synthesis of 3,5-Diethylisoxazole-4-carboxylic acid.

In Vitro Anti-Inflammatory Assays

This assay determines the ability of the test compound to inhibit the cyclooxygenase enzymes.

-

Materials : COX-1 and COX-2 enzyme preparations, arachidonic acid (substrate), assay buffer, test compound, and a known inhibitor (e.g., celecoxib).

-

Procedure :

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the enzyme, assay buffer, and the test compound or control.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding arachidonic acid.

-

Stop the reaction and measure the product formation (e.g., prostaglandin E2) using an ELISA kit.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.[13]

-

In Vitro Anticancer Assays

This colorimetric assay assesses the cytotoxic effects of the compound on cancer cell lines.[14][15]

-

Materials : Cancer cell lines (e.g., MCF-7, A549), cell culture medium, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

-

Procedure :

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT reagent to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals with the solubilizing agent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.[13][16]

-

In Vitro Neuroprotective and CNS Assays

This assay measures the affinity of the test compound for the H3 receptor.

-

Materials : Cell membranes expressing the human H3 receptor, radioligand (e.g., [³H]-Nα-methylhistamine), assay buffer, test compound, and a known H3R antagonist.

-

Procedure :

-

In a 96-well filter plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or control.

-

Incubate to allow binding to reach equilibrium.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of specific binding and determine the Ki value.

-

Signaling Pathways and Experimental Workflows

Visual representations of potential signaling pathways and experimental workflows can aid in conceptualizing the research strategy.

Proposed Anti-Inflammatory Mechanism of Action.

Workflow for Anticancer Drug Discovery.

Conclusion

3,5-Diethylisoxazole-4-carboxylic acid presents a compelling starting point for novel drug discovery efforts. Based on the well-documented activities of the isoxazole class of compounds, this molecule holds the potential for development as an anti-inflammatory, anticancer, or neuroprotective agent. The experimental protocols and conceptual frameworks provided in this technical guide are intended to serve as a comprehensive resource for researchers embarking on the investigation of this promising compound. Further empirical studies are essential to validate these hypotheses and fully elucidate the therapeutic potential of 3,5-Diethylisoxazole-4-carboxylic acid.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. espublisher.com [espublisher.com]

- 7. Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Isoxazole synthesis [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 16. benchchem.com [benchchem.com]

Navigating the Uncharted: A Technical Guide to the Presumed Safety and Handling of 3,5-Diethylisoxazole-4-carboxylic Acid

Physicochemical and Hazard Profile

While specific data for 3,5-Diethylisoxazole-4-carboxylic acid is unavailable, the properties of its close structural analogs provide an initial basis for assessing its potential hazards. The following tables summarize the known data for 3-Ethyl-5-methylisoxazole-4-carboxylic acid and 3,5-Dimethylisoxazole-4-carboxylic acid. It is reasonable to anticipate that 3,5-Diethylisoxazole-4-carboxylic acid will exhibit similar, though not identical, properties.

Table 1: Physicochemical Properties of Related Isoxazole Carboxylic Acids

| Property | 3-Ethyl-5-methylisoxazole-4-carboxylic acid | 3,5-Dimethylisoxazole-4-carboxylic acid |

| Molecular Formula | C₇H₉NO₃ | C₆H₇NO₃ |

| Molecular Weight | 155.15 g/mol | 141.12 g/mol [1][2] |

| Appearance | Not specified | Light beige powder[1] |

| Melting Point | Not specified | 141-145 °C[1] |

| Boiling Point | Not specified | 258.14 °C (estimate)[1] |

| Flash Point | Not specified | 136.34 °C[1] |

| Solubility | Not specified | Soluble in Methanol[1] |

Table 2: Hazard Identification for Related Isoxazole Carboxylic Acids

| Hazard | 3-Ethyl-5-methylisoxazole-4-carboxylic acid | 3,5-Dimethylisoxazole-4-carboxylic acid |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2] |

| GHS Precautionary Statements | P261, P264, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501[2] |

| Hazard Codes (obsolete) | Not specified | Xi, Xn[1] |

| Risk Statements (obsolete) | Not specified | 20/21/22 (Harmful by inhalation, in contact with skin and if swallowed) |

| Safety Statements (obsolete) | Not specified | 24/25-36-22 (Avoid contact with skin and eyes. Wear suitable protective clothing. Do not breathe dust.)[1] |

Experimental Protocols

Given the absence of specific experimental data for 3,5-Diethylisoxazole-4-carboxylic acid, this section outlines generalized protocols for assessing the key hazards identified in its analogs. These are intended as examples and must be adapted and performed in compliance with all applicable regulations and institutional safety policies.

Protocol 2.1: In Vitro Skin Irritation Test (Based on OECD TG 439)

-

Objective: To assess the potential of 3,5-Diethylisoxazole-4-carboxylic acid to cause skin irritation.

-

Methodology:

-

A reconstructed human epidermis (RhE) model is used.

-

The test substance, dissolved in a suitable solvent, is applied topically to the tissue surface.

-

Tissues are incubated for a defined period (e.g., 60 minutes).

-

Following exposure, the tissues are thoroughly rinsed and incubated in fresh medium.

-

Cell viability is determined by the MTT assay, which measures the reduction of a yellow tetrazolium salt to a purple formazan (B1609692) product by mitochondrial dehydrogenases of viable cells.

-

The absorbance of the extracted formazan is measured spectrophotometrically.

-

-

Interpretation: The substance is classified as an irritant if the mean tissue viability is reduced below a defined threshold (typically 50%) compared to negative controls.

Protocol 2.2: In Vitro Eye Irritation Test (Based on OECD TG 492)

-

Objective: To assess the potential of 3,5-Diethylisoxazole-4-carboxylic acid to cause serious eye damage or irritation.

-

Methodology:

-

A reconstructed human cornea-like epithelium (RhCE) model is used.

-

The test substance is applied to the epithelial surface of the corneal model.

-

After a specified exposure time, the tissues are rinsed.

-

Cell viability is measured using the MTT assay, similar to the skin irritation test.

-

-

Interpretation: The classification of the substance is based on the reduction in tissue viability. Severe reductions may indicate a potential for serious eye damage.

Safe Handling and Personal Protective Equipment (PPE)

Based on the hazard profile of related compounds, the following handling procedures and PPE are recommended when working with 3,5-Diethylisoxazole-4-carboxylic acid.

3.1. Engineering Controls

-

Work should be conducted in a well-ventilated laboratory.

-

Use of a certified chemical fume hood is strongly recommended, especially when handling powders or creating solutions.

-

Ensure easy access to an eyewash station and a safety shower.

3.2. Personal Protective Equipment

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and changed frequently, especially if contact with the substance occurs.

-

Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or in case of potential for significant exposure, additional protective clothing may be necessary.

-

Respiratory Protection: If dusts are generated and engineering controls are not sufficient, a NIOSH-approved particulate respirator should be used.

3.3. General Hygiene Practices

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the substance.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the substance to enter the environment.

Visualized Workflows and Hazard Management

To aid in the practical application of these safety principles, the following diagrams illustrate a general workflow for chemical handling and a logical approach to hazard management.

References

An In-depth Technical Guide to the Solubility of 3,5-Diethylisoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isoxazole-based carboxylic acids, with a focus on 3,5-Diethylisoxazole-4-carboxylic acid. Due to the limited availability of specific quantitative solubility data for 3,5-Diethylisoxazole-4-carboxylic acid in publicly accessible literature, this document leverages data from a closely related analog, 3,5-Dimethylisoxazole-4-carboxylic acid, to provide qualitative insights. Furthermore, it outlines a general experimental protocol for determining solubility, which can be applied to the target compound.

Solubility Profile

Table 1: Qualitative Solubility of 3,5-Dimethylisoxazole-4-carboxylic Acid

| Solvent | Solubility | Reference |

| Methanol | Soluble | [1][2] |

Note: This data is for 3,5-Dimethylisoxazole-4-carboxylic acid and serves as an estimate for the behavior of 3,5-Diethylisoxazole-4-carboxylic acid.

Experimental Protocol for Solubility Determination

The following is a generalized experimental procedure for determining the solubility of a carboxylic acid like 3,5-Diethylisoxazole-4-carboxylic acid in various solvents. This protocol is based on established methods for solubility testing of organic compounds.[3][4][5][6]

Objective: To determine the qualitative solubility of 3,5-Diethylisoxazole-4-carboxylic acid in a range of solvents.

Materials:

-

3,5-Diethylisoxazole-4-carboxylic acid

-

Small test tubes

-

Vortex mixer or stirring rods

-

Water (distilled or deionized)

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO3) solution

-

5% Hydrochloric Acid (HCl) solution

-

Organic solvents (e.g., methanol, ethanol, diethyl ether, ethyl acetate, dichloromethane)

Procedure:

-

Initial Solvent Screening (Water):

-

Aqueous Base Solubility (for water-insoluble compounds):

-

To the test tube containing the undissolved compound in water, or to a fresh sample of 25 mg of the compound, add 0.75 mL of 5% NaOH solution in portions.

-

Shake vigorously and observe for dissolution. Solubility in 5% NaOH indicates the presence of an acidic functional group.[4][6]

-

To confirm, acidify the solution with 5% HCl. The reappearance of a precipitate indicates that the solubility in NaOH was due to salt formation.[4]

-

-

Weak Base Solubility (for compounds soluble in NaOH):

-